Cas no 1267269-12-4 (7-amino-2-propyl-1,2,3,4-tetrahydroisoquinolin-1-one)

7-amino-2-propyl-1,2,3,4-tetrahydroisoquinolin-1-one 化学的及び物理的性質
名前と識別子
-
- 7-amino-2-propyl-1,2,3,4-tetrahydroisoquinolin-1-one
- EN300-1105517
- CS-0349166
- 7-Amino-2-propyl-3,4-dihydroisoquinolin-1(2h)-one
- AKOS013544178
- 1267269-12-4
-
- インチ: 1S/C12H16N2O/c1-2-6-14-7-5-9-3-4-10(13)8-11(9)12(14)15/h3-4,8H,2,5-7,13H2,1H3
- InChIKey: GMAREXPIMCWECB-UHFFFAOYSA-N
- SMILES: O=C1C2C=C(C=CC=2CCN1CCC)N
計算された属性
- 精确分子量: 204.126263138g/mol
- 同位素质量: 204.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 242
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.3Ų
- XLogP3: 1.6
7-amino-2-propyl-1,2,3,4-tetrahydroisoquinolin-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1105517-2.5g |
7-amino-2-propyl-1,2,3,4-tetrahydroisoquinolin-1-one |
1267269-12-4 | 95% | 2.5g |
$1230.0 | 2023-10-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419836-100mg |
7-Amino-2-propyl-3,4-dihydroisoquinolin-1(2h)-one |
1267269-12-4 | 98% | 100mg |
¥20379.00 | 2024-08-09 | |
Enamine | EN300-1105517-5g |
7-amino-2-propyl-1,2,3,4-tetrahydroisoquinolin-1-one |
1267269-12-4 | 95% | 5g |
$1821.0 | 2023-10-27 | |
Enamine | EN300-1105517-0.5g |
7-amino-2-propyl-1,2,3,4-tetrahydroisoquinolin-1-one |
1267269-12-4 | 95% | 0.5g |
$603.0 | 2023-10-27 | |
Enamine | EN300-1105517-5.0g |
7-amino-2-propyl-1,2,3,4-tetrahydroisoquinolin-1-one |
1267269-12-4 | 5g |
$2485.0 | 2023-06-10 | ||
Enamine | EN300-1105517-10.0g |
7-amino-2-propyl-1,2,3,4-tetrahydroisoquinolin-1-one |
1267269-12-4 | 10g |
$3683.0 | 2023-06-10 | ||
Enamine | EN300-1105517-0.1g |
7-amino-2-propyl-1,2,3,4-tetrahydroisoquinolin-1-one |
1267269-12-4 | 95% | 0.1g |
$553.0 | 2023-10-27 | |
Enamine | EN300-1105517-0.25g |
7-amino-2-propyl-1,2,3,4-tetrahydroisoquinolin-1-one |
1267269-12-4 | 95% | 0.25g |
$579.0 | 2023-10-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419836-1g |
7-Amino-2-propyl-3,4-dihydroisoquinolin-1(2h)-one |
1267269-12-4 | 98% | 1g |
¥20048.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419836-250mg |
7-Amino-2-propyl-3,4-dihydroisoquinolin-1(2h)-one |
1267269-12-4 | 98% | 250mg |
¥19877.00 | 2024-08-09 |
7-amino-2-propyl-1,2,3,4-tetrahydroisoquinolin-1-one 関連文献
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
2. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
7-amino-2-propyl-1,2,3,4-tetrahydroisoquinolin-1-oneに関する追加情報
Introduction to 7-amino-2-propyl-1,2,3,4-tetrahydroisoquinolin-1-one (CAS No. 1267269-12-4)
7-amino-2-propyl-1,2,3,4-tetrahydroisoquinolin-1-one is a structurally significant compound belonging to the tetrahydroisoquinoline class, which has garnered considerable attention in the field of medicinal chemistry due to its diverse pharmacological properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1267269-12-4, represents a promising scaffold for the development of novel therapeutic agents. The unique arrangement of functional groups in its molecular structure contributes to its potential biological activity, making it a subject of intense research interest.
The tetrahydroisoquinoline core is a well-known pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological effects, including neuroprotective, analgesic, and anticancer activities. The presence of an amino group at the 7-position and a propyl substituent at the 2-position in 7-amino-2-propyl-1,2,3,4-tetrahydroisoquinolin-1-one enhances its interactability with biological targets, thereby increasing its pharmacological relevance. This molecular configuration allows for selective binding to various receptors and enzymes, which is crucial for developing targeted therapies.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 7-amino-2-propyl-1,2,3,4-tetrahydroisoquinolin-1-one and biological macromolecules. Studies have demonstrated that the compound can modulate key signaling pathways involved in neurodegenerative diseases. For instance, research suggests that derivatives of tetrahydroisoquinolines may interfere with the aggregation of amyloid-beta plaques, a hallmark of Alzheimer's disease. The amino group at the 7-position serves as a hydrogen bond acceptor, enhancing binding affinity to protein targets.
In addition to its potential role in neurodegenerative disorders, 7-amino-2-propyl-1,2,3,4-tetrahydroisoquinolin-1-one has shown promise in the treatment of chronic pain conditions. Preclinical studies have indicated that this compound can interact with opioid receptors without exhibiting typical side effects associated with traditional analgesics. The propyl substituent at the 2-position contributes to its ability to cross the blood-brain barrier, ensuring effective central nervous system penetration. This property is particularly advantageous for developing treatments that require direct action on brain receptors.
The synthesis of 7-amino-2-propyl-1,2,3,4-tetrahydroisoquinolin-1-one involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies have been employed to optimize the production process. For example, catalytic hydrogenation and asymmetric synthesis techniques have been utilized to introduce the propyl group with high enantioselectivity. These advancements not only improve the efficiency of synthesis but also enhance the scalability of producing this compound for further research and development.
From a medicinal chemistry perspective, the structural diversity of tetrahydroisoquinolines makes them an attractive class of compounds for drug discovery. The versatility of functional groups such as hydroxyls, amines, and alkyl chains allows for fine-tuning of pharmacological properties. In particular, 7-amino-2-propyl-1,2,3,4-tetrahydroisoquinolin-1-one exemplifies how strategic modifications can enhance bioactivity while minimizing toxicity. This balance is critical for developing safe and effective therapeutic agents.
Current research is focused on exploring novel derivatives of tetrahydroisoquinolines, including 7-amino-2-propyl-1,2,3,4-tetrahydroisoquinolin-1-one, to identify new therapeutic applications. Investigational studies are underway to evaluate their efficacy in treating not only neurodegenerative diseases but also other conditions such as depression and Parkinson's disease. The amino group at the 7-position plays a pivotal role in modulating neurotransmitter release and receptor activity, which are central mechanisms in these disorders.
The growing body of evidence supporting the therapeutic potential of tetrahydroisoquinoline derivatives has spurred interest from pharmaceutical companies looking to develop next-generation drugs. Collaborative efforts between academic researchers and industry scientists are accelerating the translation of laboratory findings into clinical applications. This interdisciplinary approach ensures that compounds like 7-amino-2-propyl-1, which exhibit promising preclinical profiles, are rigorously tested for safety and efficacy before entering human trials.
In conclusion, 7-amino- prop- tetrahydro-
1267269-12-4 (7-amino-2-propyl-1,2,3,4-tetrahydroisoquinolin-1-one) Related Products
- 2034571-94-1(N-tert-butyl-4-[({[(oxolan-2-yl)methyl]carbamoyl}amino)methyl]piperidine-1-carboxamide)
- 406213-76-1(Azido-PEG6-C2-Boc)
- 2287331-53-5(1-(2-Chloro-6-fluorophenyl)-3-iodobicyclo[1.1.1]pentane)
- 2640836-64-0(1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol)
- 497165-96-5(4-(2-amino-3-hydroxypropyl)-2-methoxyphenol)
- 1521682-38-1(2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid)
- 3922-25-6(1,1,1-Trichloroundecane)
- 698338-78-2(2-(Dimethylamino)-3-(4-hydroxyphenyl)propanoic acid)
- 1448044-44-7(N-(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methylcyclopropanecarboxamide)
- 2648913-01-1((2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-3-methylbutanoic acid)




